2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
pyrimidin-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(13-16-5-2-6-17-13)19-8-1-3-11(9-19)21-12-4-7-15-10-18-12/h2,4-7,10-11H,1,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNJZKGRRGYPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine ring with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the carbonyl linkage: This is typically achieved through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines.
Scientific Research Applications
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Structural Comparisons
Target Compound vs. (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate
- Structural Features: The target compound has dual pyrimidine rings, whereas the acrylate derivative in replaces one pyrimidine with a hydroxyphenyl-acrylate group.
- Molecular Interactions :
Target Compound vs. 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Structural Features: ’s chromeno-pyrimidine incorporates a thiourea group and a fused coumarin system, contrasting with the target compound’s simpler bis-pyrimidine framework. Both compounds utilize piperidine as a spacer but differ in substituent positioning.
- Bioavailability: Computational studies for the chromeno-pyrimidine suggest good oral bioavailability, attributed to balanced lipophilicity and molecular weight . The target compound’s higher pyrimidine content may reduce solubility, necessitating formulation optimization.
Target Compound vs. 2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine
- Structural Features :
- Applications :
Physicochemical and Pharmacological Properties
Notes:
- The target compound’s pyrimidine rings may enhance target binding but reduce solubility compared to chromeno-pyrimidine.
- Piperazine derivatives () exhibit higher lipophilicity, favoring CNS penetration.
Biological Activity
The compound 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine is a pyrimidine derivative that has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.29 g/mol
The compound features a pyrimidine core linked to a piperidine moiety, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. A recent study evaluated various derivatives against different cancer cell lines, revealing promising results:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | A549 (Lung) | 5.29 ± 0.58 |
| HeLa (Cervical) | 3.72 ± 0.91 | |
| MCF-7 (Breast) | 9.23 ± 0.56 |
These results indicate that the compound exhibits significant inhibitory activity against key cancer cell lines, suggesting its potential as an antitumor agent .
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. In a comparative study, the inhibition of COX-2 enzyme activity was assessed:
| Compound | IC (μmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib (Standard) | 0.04 ± 0.01 |
The compound displayed comparable efficacy to the standard drug celecoxib, indicating its potential utility in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various microbial strains, including:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | >256 μg/mL |
| S. aureus | >256 μg/mL |
| K. pneumoniae | >256 μg/mL |
While the compound showed no significant antimicrobial action at tested concentrations, further optimization may enhance its efficacy .
Case Studies and Research Findings
In one notable case study, researchers synthesized a series of pyrimidine derivatives and assessed their biological activities through in vitro assays. Among these, several compounds demonstrated enhanced anticancer properties due to structural modifications that improved binding affinity to target proteins .
Another study focused on the antioxidant activities of similar compounds, revealing that modifications to the pyrimidine structure could lead to increased total antioxidant capacity (TAC), indicating potential applications in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
